REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[C:5]([C:10]#[N:11])=[CH:6][CH:7]=[CH:8][CH:9]=1)#[N:2].[BrH:12].C([O-])(=O)C>C(O)(=O)C>[NH2:2][C:1]1[N:11]=[C:10]([Br:12])[C:5]2[C:4]([CH:3]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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C(#N)CC=1C(=CC=CC1)C#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
hydrogen bromide acetate
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
Br.C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at room temperature overnight
|
Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
The resulting precipitates
|
Type
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FILTRATION
|
Details
|
were collected by filtration
|
Type
|
ADDITION
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Details
|
added to a 10% aqueous solution of potassium carbonate
|
Type
|
FILTRATION
|
Details
|
The resulting powder was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and hexane
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=CC=CC=C2C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: PERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |